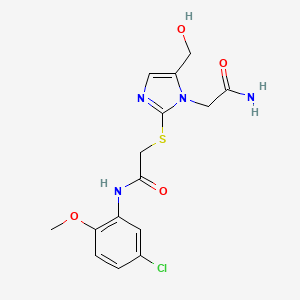

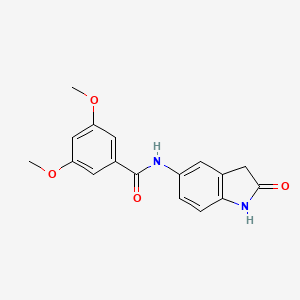

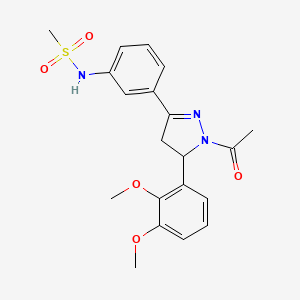

![molecular formula C18H16FN3O3S B3015938 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide CAS No. 895806-14-1](/img/structure/B3015938.png)

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide, also known as BAY-43-9006 or Sorafenib, is a small molecule drug that has been developed as a multi-kinase inhibitor. It was first approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and later for the treatment of hepatocellular carcinoma.

科学的研究の応用

Chemical Synthesis and Enzyme Inhibition

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide is part of a broader class of chemical compounds that have been explored for their potential in chemical synthesis and enzyme inhibition. For example, derivatives of benzenesulfonamide, including those with fluorine substitutions, have been synthesized and evaluated for their ability to inhibit specific enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation and pain (Hashimoto et al., 2002). This suggests that this compound could be investigated for similar biological activities, contributing to the development of new therapeutic agents.

Fluorination Reactions

The structural motif of this compound, particularly the fluorobenzenesulfonamide part, is also relevant in the context of fluorination reactions. Studies have shown that N-fluorobenzenesulfonamides can be fine-tuned to improve reactivity and selectivity in fluorination reactions, which are crucial in the synthesis of fluorinated organic compounds, including pharmaceuticals and agrochemicals (Wang et al., 2014). This highlights the potential use of such compounds in developing new synthetic methodologies for introducing fluorine atoms into organic molecules, enhancing their biological activity or physical properties.

Molecular Imaging and Radiotracers

Compounds structurally related to this compound, especially those containing fluorine, have been explored as potential radiotracers for molecular imaging. For instance, fluorine-18 labeled sulfonureas have been synthesized for β-cell imaging, which is important in diabetes research (Shiue et al., 2001). The presence of a fluorine atom in these compounds is crucial for their application in positron emission tomography (PET), suggesting that derivatives of this compound could potentially be developed as novel imaging agents.

Antimicrobial Activity

Research on benzenesulfonamide derivatives, similar to this compound, has also shown potential antimicrobial activity. For example, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have demonstrated promising antimicrobial properties (Babu et al., 2015). This suggests the possibility of exploring this compound and its derivatives for antimicrobial applications, contributing to the discovery of new antibacterial and antifungal agents.

特性

IUPAC Name |

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3S/c1-2-25-18-10-9-17(20-21-18)13-5-3-7-15(11-13)22-26(23,24)16-8-4-6-14(19)12-16/h3-12,22H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBRBONMPTXIJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

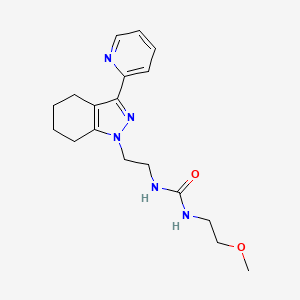

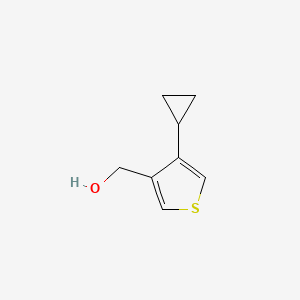

![9-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3015856.png)

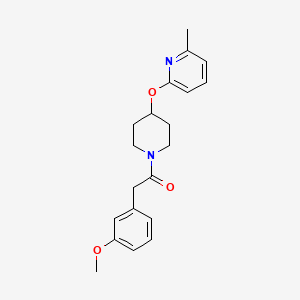

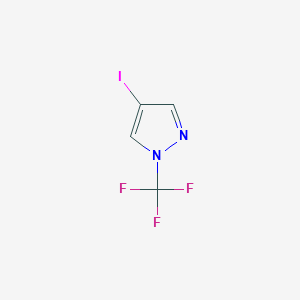

![2-([1,1'-biphenyl]-4-yl)-1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B3015858.png)

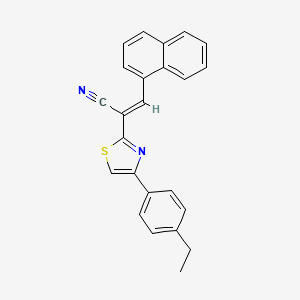

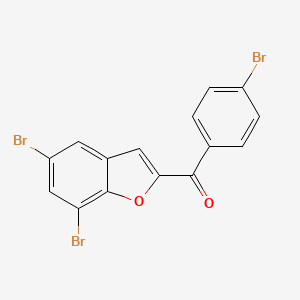

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3015860.png)

![2-chloro-6-fluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B3015866.png)

![N-[(3-bromophenyl)methyl]-N-methylaniline](/img/structure/B3015878.png)